molecular formula C14H10BrClN2O3 B2931596 [(3-chlorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate CAS No. 387381-92-2

[(3-chlorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate

Cat. No.: B2931596
CAS No.: 387381-92-2
M. Wt: 369.6
InChI Key: WEMGOJCDXZXPEJ-UHFFFAOYSA-N
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Properties

IUPAC Name

[2-(3-chloroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClN2O3/c15-10-4-9(6-17-7-10)14(20)21-8-13(19)18-12-3-1-2-11(16)5-12/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMGOJCDXZXPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)COC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-chlorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

[(3-chlorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Used in substitution reactions to replace the bromine atom.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, used in oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride, used in reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

[(3-chlorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(3-chlorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3-chlorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

[(3-chlorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H12BrClN2O3
  • Molecular Weight : 373.62 g/mol
  • CAS Number : 387378-54-3

Anticancer Properties

Research indicates that derivatives of pyridine and carbamoyl groups often exhibit anticancer properties. The compound this compound has been studied for its cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)5.2
NCI-H23 (Lung Cancer)4.8
HeLa (Cervical Cancer)6.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that the compound exhibits significant cytotoxicity against lung and cervical cancer cell lines.

The proposed mechanisms of action for this compound include:

  • Inhibition of Angiogenesis : The compound may inhibit vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis.
  • Induction of Apoptosis : Studies have shown that the compound can induce apoptosis in cancer cells, as evidenced by increased Annexin V binding in treated cells compared to controls .

Case Studies

  • Study on Lung Cancer Cell Lines :
    A study evaluated the effectiveness of this compound on A549 and NCI-H23 cell lines. The results demonstrated a dose-dependent decrease in cell viability, with significant apoptosis observed through flow cytometry analysis.
  • In Vivo Studies :
    In vivo studies using mouse models indicated that administration of the compound resulted in a reduction of tumor size compared to control groups, further supporting its potential as an anticancer agent.

Pharmacological Activities

Beyond anticancer properties, there are indications that this compound may exhibit other pharmacological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
  • Anti-inflammatory Effects : Research suggests potential use in treating inflammatory diseases due to modulation of inflammatory pathways.

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